molecular formula C13H9NO3 B151015 7-Methoxy-3H-phenoxazin-3-one CAS No. 5725-89-3

7-Methoxy-3H-phenoxazin-3-one

Cat. No.: B151015
CAS No.: 5725-89-3
M. Wt: 227.21 g/mol
InChI Key: KNYYMGDYROYBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxyresorufin: (CAS Number: 5725-89-3) is a fluorogenic substrate primarily used for assessing the activity of cytochrome P450 (CYP) isoforms, specifically CYP1A1 and CYP1A2 . It belongs to the class of phenoxazinone derivatives and exhibits fluorescence upon enzymatic metabolism.

Mechanism of Action

Target of Action

The primary targets of Methoxyresorufin are nitroreductase and cytochrome P450 (CYP1A) . Nitroreductase is an enzyme produced by Escherichia coli that plays a crucial role in the reduction of nitro compounds . Cytochrome P450 is a family of enzymes involved in drug metabolism and bioactivation .

Mode of Action

Methoxyresorufin interacts with its targets by serving as a spectroscopic off-on probe for nitroreductase and a fluorometric competitive substrate for cytochrome P450 . This means that the compound changes its spectroscopic properties upon interaction with these enzymes, allowing for real-time detection of their activity .

Biochemical Pathways

These enzymes are involved in various biochemical pathways, including the reduction of nitro compounds and the metabolism of drugs, respectively .

Pharmacokinetics

Given its role as a substrate for cytochrome p450, it is likely that the compound undergoes metabolic transformations in the body .

Result of Action

The interaction of Methoxyresorufin with nitroreductase and cytochrome P450 results in changes to the compound’s spectroscopic properties . This allows for the real-time detection of these enzymes’ activity, providing valuable information about their role in various biochemical processes .

Action Environment

The action of Methoxyresorufin can be influenced by various environmental factors. For instance, the activity of nitroreductase and cytochrome P450, and thus the efficacy of Methoxyresorufin as a probe or substrate, can be affected by factors such as pH, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes:

The synthesis of Methoxyresorufin involves the following steps:

    O-Demethylation: Methoxyresorufin is synthesized by O-demethylation of , resulting in the removal of the methoxy group (CH₃O) from the resorufin molecule.

    Reaction Conditions: The O-demethylation reaction typically occurs under mild conditions using specific enzymes (CYP1A1 or CYP1A2) in biological systems.

Industrial Production:

Methoxyresorufin is not produced industrially on a large scale. Instead, it serves as a valuable research tool in laboratories.

Chemical Reactions Analysis

Methoxyresorufin undergoes enzymatic O-demethylation by CYP1A1/2, leading to the release of Resorufin . The fluorescence of resorufin can be quantified to assess CYP1A1/2 activity . Common reagents and conditions for this reaction include the use of liver microsomes, NADPH (cofactor), and specific enzyme isoforms.

Scientific Research Applications

Methoxyresorufin finds applications in various scientific fields:

    Toxicology: It helps evaluate the activity of CYP1A1/2, which plays a crucial role in xenobiotic metabolism.

    Drug Metabolism Studies: Researchers use it to study drug interactions and metabolism.

    Environmental Monitoring: Methoxyresorufin-based assays are employed to assess environmental pollutants and their impact on CYP enzymes.

Comparison with Similar Compounds

While Methoxyresorufin is unique due to its specific interaction with CYP1A1/2, other related compounds include:

Properties

IUPAC Name

7-methoxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYYMGDYROYBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205859
Record name 7-Methoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5725-89-3
Record name 7-Methoxyresorufin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.1 ml of dimethyl sulphate were added at room temperature while stirring well to a suspension of 20.0 g (85.0 mmol) of resorufin, 17.6 g of freshly powdered potassium carbonate and 10 drops of tris-[2-(2-methoxyethoxy)ethyl]amine in 150 ml of dioxan. The reaction mixture was subsequently stirred at 100° for 2 hours, cooled and then treated with 150 ml of water. The solid was filtered off, washed with water and dried over phosphorus pentoxide. 11.5 g (59.5%) of resorufin methyl ether of m.p. 240°-244° (dec.) were obtained.
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-3H-phenoxazin-3-one
Reactant of Route 2
Reactant of Route 2
7-Methoxy-3H-phenoxazin-3-one
Reactant of Route 3
Reactant of Route 3
7-Methoxy-3H-phenoxazin-3-one
Reactant of Route 4
7-Methoxy-3H-phenoxazin-3-one
Reactant of Route 5
7-Methoxy-3H-phenoxazin-3-one
Reactant of Route 6
7-Methoxy-3H-phenoxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.